molecular formula C11H8N4 B8321701 4-(Pyridin-3-ylamino)picolinonitrile

4-(Pyridin-3-ylamino)picolinonitrile

Cat. No.: B8321701
M. Wt: 196.21 g/mol
InChI Key: XCJGQMMLIIOAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-ylamino)picolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position, linked to a picolinonitrile scaffold (pyridine-2-carbonitrile) at the 4-position. This structure combines electron-withdrawing nitrile groups and hydrogen-bonding amino moieties, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

4-(pyridin-3-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H8N4/c12-7-11-6-9(3-5-14-11)15-10-2-1-4-13-8-10/h1-6,8H,(H,14,15)

InChI Key

XCJGQMMLIIOAEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=CC(=NC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Picolinonitrile Derivatives

Structural and Functional Variations

The biological and chemical properties of picolinonitrile derivatives are highly dependent on substituent groups. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Picolinonitrile Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Properties Evidence Source
4-(Pyridin-3-ylamino)picolinonitrile Pyridin-3-ylamino at C4 C11H9N5 227.23 g/mol Kinase inhibition (inferred)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile Boronic ester at C4 C13H16BNO2 243.10 g/mol Suzuki-Miyaura cross-coupling reagent
4-(Hydroxymethyl)picolinonitrile Hydroxymethyl at C4 C7H6N2O 134.13 g/mol Pharmaceutical intermediate
4-(Chloromethyl)picolinonitrile hydrochloride Chloromethyl at C4 (HCl salt) C7H6ClN2·HCl 189.05 g/mol Alkylating agent in synthesis
4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile Aminopyrazole-methyl at C4 C10H9N5 199.21 g/mol Kinase inhibitor scaffold
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile Triazole-pyridinyl at C4 C13H8N6 248.24 g/mol Anticancer candidate (inferred)

Key Research Findings

Bioactivity and Selectivity
  • Kinase Inhibition: Derivatives like 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile () and this compound (inferred from ) likely target kinases due to their amino-heterocyclic motifs, which mimic ATP-binding site interactions. For example, 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile () is a potent CHK1 inhibitor (IC50 = 1.2 nM) with high oral bioavailability, underscoring the importance of aminoalkyl substituents in enhancing potency and selectivity .
  • Antiproliferative Effects: Triazole-containing analogs, such as 4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile, show promise in anticancer research due to their ability to disrupt DNA repair pathways .
Physicochemical Properties
  • Solubility and Bioavailability: Hydroxymethyl and amino groups enhance aqueous solubility compared to unsubstituted picolinonitriles. For example, ethyl 2-(piperidin-4-yl)acetate () has a calculated LogP of 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . In contrast, boronic ester derivatives exhibit lower solubility due to their hydrophobic dioxaborolane rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.